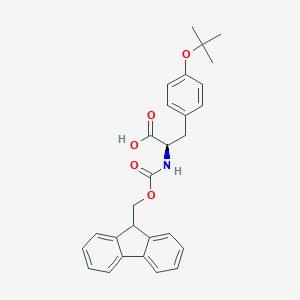

Fmoc-D-Tyr(tBu)-OH

Overview

Description

Fmoc-D-Tyr(tBu)-OH, also known as fluorenylmethyloxycarbonyl-D-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the hydroxyl group of the tyrosine side chain. These protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Tyr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base such as triethylamine. The reaction conditions are mild, typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out in batch reactors, and the product is purified using techniques such as crystallization or chromatography. The use of automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is removed under mild alkaline conditions (e.g., 20% piperidine in DMF) . This step is critical during peptide chain elongation in SPPS.

Reaction Details

- Reagents : Piperidine (20% in DMF)

- Conditions : Room temperature, 3–12 minutes

- Mechanism : Base-induced cleavage of the Fmoc group via β-elimination .

Deprotection of the tBu Group

The tBu group is removed under acidic conditions (e.g., 95% TFA) . This step occurs during the final cleavage of the peptide from the resin.

Reaction Details

- Reagents : Trifluoroacetic acid (TFA), often with scavengers (e.g., EDT)

- Conditions : 1–2 hours at room temperature

- Mechanism : Acid-catalyzed cleavage of the tert-butyl ether .

Coupling Reactions in SPPS

This compound is a key building block in peptide synthesis. Coupling reactions involve activating the carboxylic acid group and attaching it to the growing peptide chain on a solid support.

Common Coupling Methods

| Reagent | Activation Time | Coupling Efficiency |

|---|---|---|

| HATU/DIPEA | 3–5 minutes | 100% (with excess DIPEA) |

| HBTU/HOBt/DIPEA | 1–2 minutes | 95–100% |

| TBTU/HOBt/DIPEA | 3–5 minutes | 95–100% |

Key Findings :

- Excess DIPEA (3–10 equivalents) enhances coupling efficiency by neutralizing acidic byproducts .

- Manual coupling (e.g., for sterically hindered residues) requires prolonged reaction times (up to 3 hours) .

Oxidation of the Phenolic Hydroxyl Group

The unprotected phenolic hydroxyl group can oxidize to form quinones under oxidative conditions.

Reaction Details

- Reagents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

- Conditions : Acidic or neutral aqueous solutions

- Products : Tyrosine quinone derivatives.

Substitution of the Hydroxyl Group

The hydroxyl group can undergo nucleophilic substitution with alkyl halides or acyl chlorides.

Reaction Details

- Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)

- Conditions : Basic conditions (e.g., NaOH in aqueous methanol)

- Products : Alkylated or acylated tyrosine derivatives.

Self-Assembly Behavior

This compound exhibits concentration-dependent self-assembly :

- 5 mM solution : Forms sphere-like assemblies at room temperature.

- Heating to 70°C : Converts spheres to fiber-like structures.

Stability and Storage

| Property | Value |

|---|---|

| Melting Point | 150–154°C |

| Solubility | Soluble in DMF, DCM |

| Storage Conditions | 2–8°C |

Key Note : The compound is sensitive to moisture and light.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Tyr(tBu)-OH is widely utilized in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed under mild alkaline conditions, facilitating efficient coupling reactions with other amino acids or peptides . This property allows for the construction of complex peptide sequences essential for various biological functions.

Biological Research

In biological studies, peptides synthesized from this compound are used to investigate protein-protein interactions, enzyme-substrate dynamics, and receptor-ligand binding mechanisms. These peptides serve as valuable probes for understanding protein structures and functions .

Medicinal Chemistry

The incorporation of D-tyrosine into peptide structures can enhance their therapeutic potential. Peptides derived from this compound are being explored as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their stability and bioavailability make them suitable candidates for drug development .

Industrial Applications

In the pharmaceutical industry, this compound is employed in the large-scale production of peptide-based drugs. Its compatibility with automated synthesizers allows for efficient manufacturing processes while ensuring high purity and yield .

Case Study 1: Peptide Drug Development

A study demonstrated the synthesis of a novel peptide drug using this compound as a key intermediate. The resulting compound exhibited significant anti-tumor activity by selectively binding to receptors on tumor cells, inhibiting their growth .

Case Study 2: Neurotransmitter Research

Research involving this compound has led to insights into neurotransmitter functions. Peptides synthesized from this compound were used to study dopamine receptor interactions, contributing to the understanding of neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Fmoc-D-Tyr(tBu)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide bond formation. The tBu group protects the hydroxyl group of tyrosine, allowing for selective reactions at other functional groups. The deprotection of these groups is a key step in the synthesis of peptides, enabling the formation of peptide bonds and the release of the final peptide product .

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-Tyr(tBu)-OH: The L-isomer of tyrosine with similar protecting groups.

Fmoc-D-Ser(tBu)-OH: A similar compound with serine instead of tyrosine.

Fmoc-D-Thr(tBu)-OH: A similar compound with threonine instead of tyrosine.

Uniqueness

Fmoc-D-Tyr(tBu)-OH is unique due to the presence of the D-isomer of tyrosine, which can confer different biological properties compared to the L-isomer. The D-isomer is less susceptible to enzymatic degradation, making it more stable in biological systems. This property is particularly useful in the design of therapeutic peptides, where stability and bioavailability are crucial .

Biological Activity

Fmoc-D-Tyr(tBu)-OH, or N-Fmoc-O-tert-butyl-D-tyrosine, is a derivative of the amino acid tyrosine that plays a significant role in various biological processes and applications in synthetic chemistry. This article delves into its biological activity, chemical properties, and applications based on diverse research findings.

Molecular Characteristics:

- Molecular Formula: C₃₀H₃₃N₃O₅

- Molecular Weight: 459.534 g/mol

- Density: 1.2 g/cm³

- Melting Point: Approximately 150 °C (decomposes)

- Boiling Point: 658.2 °C at 760 mmHg

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) side chain, which enhances its stability and solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) .

Biological Activity

Role in Neurotransmitter Synthesis:

this compound is crucial in the biosynthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and physiological responses to stress . The compound's involvement in these pathways underscores its potential therapeutic applications in treating mood disorders and cognitive impairments.

Effects on Health:

Research indicates that this compound may have beneficial effects on various health conditions:

- Mental Health: It has been associated with improvements in fatigue, depression, and cognitive function .

- Physical Health: The compound may enhance metabolic functions and improve skin health. It has shown potential in managing conditions like obesity and hypertension .

- Animal Feed Additive: In veterinary medicine, it serves as an additive to promote growth in livestock by optimizing amino acid balance .

Case Studies and Research Findings

1. Neuropharmacological Studies:

A study highlighted the impact of tyrosine derivatives on cognitive performance. This compound was tested for its ability to enhance memory retention and focus in animal models. Results showed significant improvements in tasks requiring memory recall compared to controls .

2. Synthesis of Peptides:

this compound is extensively used in SPPS due to its stability under various reaction conditions. Research demonstrated that peptides synthesized using this compound exhibited higher yields and purity levels compared to those synthesized with other tyrosine derivatives .

3. Gelation Properties:

Recent studies explored the gelation properties of tyrosine derivatives, including this compound. It was found that upon deprotection of the Fmoc group, the compound could form stable gels under specific conditions, suggesting potential applications in drug delivery systems .

Comparative Analysis of Biological Activity

| Property | This compound | Other Tyrosine Derivatives |

|---|---|---|

| Neurotransmitter Synthesis | Yes | Yes |

| Cognitive Enhancement | Yes | Varies |

| Metabolic Regulation | Yes | Limited |

| Peptide Synthesis Efficiency | High | Moderate |

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of Fmoc-D-Tyr(tBu)-OH for solid-phase peptide synthesis (SPPS)?

Methodological Answer: Solubility optimization requires testing polar aprotic solvents like DMF or DMSO, which are commonly used in SPPS. Heating the compound to 37°C with sonication improves dissolution in these solvents . Pre-dissolving in minimal DMF (e.g., 10 mM stock) before adding to resin-bound peptides minimizes aggregation. For hydrophobic sequences, mixing with solvents like NMP or adding solubility-enhancing agents (e.g., 0.1% Triton X-100) may be necessary .

Q. What storage conditions ensure the stability of this compound over time?

Methodological Answer: Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Solutions in DMF should be aliquoted to avoid freeze-thaw cycles, which degrade the Fmoc group. Always purge vials with inert gas (e.g., argon) to prevent oxidation of the tert-butyl (tBu) protecting group .

Q. How is this compound incorporated into automated peptide synthesizers?

Methodological Answer: Use a molar excess (2.5–4 eq) relative to resin loading. Activate with coupling reagents like HATU or PyBOP in DMF, along with a base (e.g., DIPEA). Monitor coupling efficiency via Kaiser or chloranil tests. For sterically challenging sequences, extend coupling times (30–60 minutes) or use double coupling protocols .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated during peptide synthesis?

Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiral MX(2)-RH) and a mobile phase of acetonitrile/water/acetic acid (e.g., 65:35:0.1). Detect at 220 nm for optimal UV absorption. Compare retention times against the L-enantiomer standard. For quantification, ensure resolution (R > 1.5) and validate with spiked samples .

| Parameter | Value | Reference |

|---|---|---|

| Column | Chiral MX(2)-RH | |

| Mobile Phase | Acetonitrile/water/acetic acid | |

| Detection Wavelength | 220 nm |

Q. What strategies mitigate racemization during Fmoc-deprotection of this compound?

Methodological Answer: Racemization occurs under basic conditions. To minimize:

- Use 20% piperidine in DMF for deprotection, limiting exposure to ≤5 minutes.

- Add 0.1 M HOBt to scavenge free base intermediates.

- Monitor pH during deprotection; maintain below 9.5. Post-synthesis, analyze chiral integrity via circular dichroism (CD) or Marfey’s reagent derivatization .

Q. How does the tert-butyl group in this compound influence peptide self-assembly?

Methodological Answer: The tBu group increases hydrophobicity, promoting β-sheet formation in amyloid-like structures. Characterize assembly via:

- TEM for morphology (e.g., fibrils vs. vesicles).

- Thioflavin T fluorescence for β-sheet quantification.

- FTIR to track secondary structural shifts (amide I band at 1620–1700 cm⁻¹). Compare against unmodified tyrosine analogs .

Q. Why might coupling efficiency drop when using this compound in SPPS, and how can this be resolved?

Methodological Answer: Steric hindrance from the tBu group and D-configuration reduces reactivity. Solutions include:

- Switch to stronger activators (e.g., COMU instead of HBTU).

- Increase reaction temperature to 50°C using microwave-assisted synthesis.

- Pre-activate the amino acid with 1:1 HATU/DIPEA for 5 minutes before adding to resin .

Analytical and Quality Control Questions

Q. What analytical methods confirm the purity of this compound batches?

Methodological Answer:

- HPLC : Use a C18 column, gradient elution (water/acetonitrile + 0.1% TFA), and UV detection at 265 nm (Fmoc absorbance). Acceptable purity: >98% (area under the curve).

- Mass Spectrometry : Confirm molecular weight (MW = 459.5 g/mol) via ESI-MS in positive ion mode .

Q. How can researchers troubleshoot lot-to-lot variability in this compound?

Methodological Answer:

- Request Certificates of Analysis (COA) for HPLC traces, MS data, and chiral purity.

- Re-crystallize from ethyl acetate/hexane to remove impurities.

- Perform elemental analysis (%C, %H, %N) to verify stoichiometry .

Q. Synthetic Chemistry Challenges

Q. What side reactions are associated with this compound in SPPS, and how are they controlled?

Methodological Answer: Common issues:

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUKCFULLJFBFN-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922687 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118488-18-9 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.